(5-Cyclopropoxypyridin-3-YL)methanamine
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Overview
Description
(5-Cyclopropoxypyridin-3-YL)methanamine is an organic compound with the molecular formula C9H12N2O It is a derivative of pyridine, featuring a cyclopropyl group attached to the 5-position of the pyridine ring and a methanamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropoxypyridin-3-YL)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopropylpyridine with formaldehyde and ammonia, followed by reduction to yield the desired methanamine derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure liquid chromatography (HPLC) for purification. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropoxypyridin-3-YL)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and substituted pyridine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
(5-Cyclopropoxypyridin-3-YL)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Cyclopropoxypyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(5-Fluoropyridin-3-YL)methanamine: Similar structure but with a fluorine atom at the 5-position instead of a cyclopropyl group.
(5-Cyclopropylpyridin-3-YL)methanamine: Similar structure but lacks the oxygen atom in the cyclopropyl group.
(5-(Pyridin-3-YL)furan-2-YL)methanamine: Contains a furan ring instead of a cyclopropyl group.
Uniqueness
(5-Cyclopropoxypyridin-3-YL)methanamine is unique due to the presence of both a cyclopropyl group and a methanamine group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N2O |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
(5-cyclopropyloxypyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H12N2O/c10-4-7-3-9(6-11-5-7)12-8-1-2-8/h3,5-6,8H,1-2,4,10H2 |
InChI Key |
FHLLTJPVGSAOSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2)CN |
Origin of Product |
United States |
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